piperidin-4-yl N-cyclopropylcarbamate hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-yl N-cyclopropylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYPIOVQAYGLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Cyclopropylamine Derivative
- Cyclopropylamine can be synthesized via the Curtius rearrangement or by catalytic hydrogenation of corresponding nitriles or azides.
- For example, starting from cyclopropyl nitrile, catalytic hydrogenation over palladium or Raney nickel yields cyclopropylamine.
Step 2: Protection of Piperidine Nitrogen (Optional)
- To prevent side reactions, the piperidine nitrogen can be protected using tert-butoxycarbonyl (Boc) or tert-butyl groups.
- Typical reagents: di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Step 3: Formation of Carbamate
- The protected piperidine is reacted with cyclopropylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene.
- The reaction typically occurs in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature).
- The carbamate linkage forms via nucleophilic attack of the amine on the activated carbamate intermediate.
Step 4: Deprotection and Salt Formation
- If protection was used, deprotection with acids (e.g., trifluoroacetic acid) yields the free amine.
- The free carbamate is then reacted with hydrogen chloride gas or hydrochloric acid in a suitable solvent (e.g., ethanol or methanol) to form the hydrochloride salt.
Reaction Scheme:
Cyclopropylamine + Piperidine derivative → Carbamate intermediate → Hydrochloride salt
Research Findings:
- The process yields high purity compounds with yields often exceeding 70%, depending on reaction conditions.
- The use of CDI or triphosgene ensures efficient carbamate formation with minimal by-products.
Preparation Method 2: Multi-step Synthesis via Intermediate Carbamate Precursors
Step 1: Synthesis of N-Cyclopropylcarbamoyl Chloride
- Cyclopropyl isocyanate or carbamoyl chlorides can be prepared by reacting cyclopropylamine with phosgene or triphosgene.
- The reaction occurs in inert solvents like DCM at low temperatures, producing N-cyclopropylcarbamoyl chloride.
Step 2: Coupling with Piperidine Derivative
- The N-cyclopropylcarbamoyl chloride reacts with piperidine or its protected form in the presence of a base such as triethylamine or pyridine.
- The reaction proceeds at 0°C to room temperature, forming the carbamate linkage.
Step 3: Salt Formation
- The resulting free base is treated with hydrochloric acid or HCl gas to produce the hydrochloride salt.
- Crystallization from suitable solvents yields pure piperidin-4-yl N-cyclopropylcarbamate hydrochloride .
Research Findings:
- This method allows precise control over the carbamate formation and is scalable.
- Yields are generally high (~75-85%), with purification via recrystallization.
Preparation Method 3: Alternative Route via Cyclopropylamine Derivative and Carbamate Activation
Step 1: Synthesis of Cyclopropyl Isocyanate
- Cyclopropylamine reacts with triphosgene or phosgene in the presence of a base at low temperature to generate cyclopropyl isocyanate.
Step 2: Reaction with Piperidine
- The cyclopropyl isocyanate is then reacted with piperidine in an inert solvent, forming the desired carbamate.
Step 3: Acidification
- The free base is treated with hydrochloric acid to obtain the hydrochloride salt.
Research Findings:
- This route is efficient for preparing cyclopropyl carbamates with high purity.
- It is advantageous for producing compounds with minimal side reactions.
Data Summary and Comparative Table
| Method | Key Reagents | Main Steps | Yield Range | Advantages | Notes |
|---|---|---|---|---|---|
| Method 1 | Cyclopropylamine, CDI/triphosgene, piperidine | Carbamate formation via coupling | 70-80% | Mild conditions, high purity | Suitable for lab scale |
| Method 2 | Cyclopropyl carbamoyl chloride, piperidine, base | Carbamate via acyl chloride | 75-85% | Good control, scalable | Requires handling phosgene derivatives |
| Method 3 | Cyclopropyl isocyanate, piperidine, HCl | Isocyanate route | 70-80% | High selectivity | Efficient for large-scale synthesis |
Chemical Reactions Analysis
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Cyclopropylamine, 4-nitrophenyl chloroformate, CH₃CN, RT | 85–90% | |
| 2 | Piperidin-4-ol, K₂CO₃, CH₃CN, 25°C | 70–75% | |
| 3 | HCl (gas), MeOH, 0–5°C | 95% |
Carbamate Stability and Hydrolysis
The carbamate group exhibits moderate stability under acidic and basic conditions:
-
Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl in refluxing ethanol) cleaves the carbamate, releasing cyclopropylamine and piperidin-4-ol .
-
Basic Hydrolysis : Treatment with NaOH (2.5 M) hydrolyzes the carbamate to cyclopropanecarboxylic acid and piperidine .
Table 2: Hydrolysis Kinetics
| Condition | Reagents | Time | Products |
|---|---|---|---|
| Acidic | 6N HCl, 80°C | 6 hr | Cyclopropylamine + Piperidin-4-ol |
| Basic | 2.5M NaOH, RT | 24 hr | Cyclopropanecarboxylic acid + Piperidine |
Piperidine Nitrogen Reactivity
The secondary amine in the piperidine ring undergoes typical reactions:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions to form quaternary ammonium salts .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .
Table 3: Alkylation Example
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl-piperidin-4-yl N-cyclopropylcarbamate | 65% |
Cyclopropane Ring Reactions
The cyclopropane moiety participates in:
-
Ring-Opening : Under strong acids (e.g., H₂SO₄), the cyclopropane ring opens to form a linear carbocation, which can trap nucleophiles like water or alcohols .
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Radical Addition : With triethylborane as an initiator, the cyclopropane undergoes radical-mediated ring expansion to form piperidine derivatives .
Stability and Storage
Scientific Research Applications
Pharmaceutical Applications
Piperidin-4-yl N-cyclopropylcarbamate hydrochloride is primarily explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Anticancer Research
Recent studies have highlighted the use of this compound in synthesizing anticancer agents. For instance, it has been utilized as a synthon in the synthesis of lenvatinib, an effective drug for treating thyroid cancer. The method demonstrated significant efficiency in producing lenvatinib derivatives, showcasing the compound's utility in developing new cancer therapies .
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. Its structure allows it to interact with various biological targets, making it a candidate for developing enzyme inhibitors that could treat conditions such as metabolic disorders .
Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for its application in drug design.
Interaction with Biological Targets
Research indicates that this compound can modulate biological pathways by interacting with receptors and enzymes. For example, studies have shown that derivatives of this compound can act on estrogen receptors, potentially providing therapeutic benefits in hormone-dependent cancers .
Case Studies and Experimental Data
To illustrate the applications of this compound, several case studies are summarized below:
Mechanism of Action
The mechanism of action of piperidin-4-yl N-cyclopropylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
The benzyl group may enhance lipophilicity but could increase susceptibility to oxidative metabolism. The acetamide derivative () replaces the carbamate with a more flexible amide linkage, which might alter hydrogen-bonding capacity and target selectivity.
Physicochemical Properties :
- The hydrochloride salt in all compounds improves aqueous solubility, critical for in vivo efficacy. Molecular weight differences (228–275 Da) suggest variations in membrane permeability and bioavailability.
Synthetic Considerations :
- Carbamate-containing derivatives (e.g., benzyl or cyclopropyl) likely require specialized reagents (e.g., chloroformates) for synthesis, whereas acetamide or carboxamide analogs may utilize simpler coupling reactions.
Biological Activity
Piperidin-4-yl N-cyclopropylcarbamate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing nitrogen. The synthesis of piperidine derivatives often involves modifications that enhance their pharmacological properties. Techniques such as the Mannich reaction and stereoselective synthesis are commonly employed to create various derivatives with improved bioactivity .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of piperidine derivatives. For instance, compounds with similar structures have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes, which disrupts cellular processes.
2. Anticancer Properties
Piperidin derivatives have been investigated for their anticancer effects. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines, including HepG2 liver cancer cells . The inhibition is often linked to the modulation of cell cycle regulators and apoptotic pathways.
3. Enzyme Inhibition
this compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Several case studies highlight the biological activity of piperidine derivatives:
- Study on Anticancer Activity : A study conducted by Dar et al. (2022) synthesized various piperidin-4-one derivatives, which exhibited significant anticancer activity through selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), a target implicated in hormone-dependent tumors .
- Antimicrobial Efficacy : Another study assessed the antibacterial properties of synthesized piperidine derivatives, revealing that certain modifications led to enhanced activity against various bacterial strains .
Research Findings
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for piperidin-4-yl N-cyclopropylcarbamate hydrochloride, and what factors influence reaction yields?
- The synthesis typically involves carbamate formation via the reaction of piperidin-4-amine derivatives with cyclopropyl isocyanate, followed by hydrochloric acid salt formation. Key factors include:
- Reagent stoichiometry : Excess isocyanate (1.2–1.5 equiv) improves carbamate yield .
- Solvent selection : Dichloromethane or THF under anhydrous conditions minimizes side reactions .
- Temperature control : Reactions performed at 0–5°C reduce epimerization risks in piperidine intermediates .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Piperidine protons appear as a multiplet at δ 3.1–3.5 ppm; cyclopropyl CH2 resonates as a triplet near δ 1.2–1.4 ppm .
- ¹³C NMR : Carbamate carbonyl at ~155 ppm; cyclopropyl carbons at 8–10 ppm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s crystallographic properties and stability?
- Crystal Packing : The hydrochloride ion forms hydrogen bonds with the carbamate oxygen (O···Cl⁻ distance ~3.1 Å), stabilizing the lattice .
- Hygroscopicity : The salt exhibits moderate hygroscopicity (5% weight gain at 75% RH), requiring storage in desiccators .
- Thermal Stability : DSC shows decomposition onset at 215°C, with a melting endotherm at 190°C .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Receptor Binding Assays : Discrepancies in IC₅₀ values (e.g., µ-opioid receptor: 12 nM vs. 45 nM) may arise from:
- Buffer pH : Activity decreases at pH >7.5 due to free-base precipitation .
- Membrane Lipid Composition : Cholesterol-rich membranes reduce ligand accessibility .
- Functional Assays : Use orthogonal methods (e.g., calcium flux and cAMP assays) to confirm target engagement .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking Studies : The cyclopropyl group occupies a hydrophobic pocket in µ-opioid receptors (Glide score: −9.2 kcal/mol), while piperidine interacts with Asp147 via salt bridges .
- MD Simulations : Replace the carbamate with urea to improve water solubility (logP reduction from 2.1 to 1.4) without sacrificing affinity .
Q. What are the limitations of current analytical methods in detecting trace impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
